molecular formula C8H6O3 B2549653 2-(3-hydroxyphenyl)-2-oxoacetaldehyde CAS No. 70935-14-7

2-(3-hydroxyphenyl)-2-oxoacetaldehyde

Cat. No.: B2549653
CAS No.: 70935-14-7
M. Wt: 150.133
InChI Key: BFHONQWJUMCAKI-UHFFFAOYSA-N
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Description

2-(3-hydroxyphenyl)-2-oxoacetaldehyde is an organic compound with a unique structure that includes a hydroxyphenyl group and an oxoacetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxyphenyl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the oxidation of 3-hydroxyphenylacetic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another method involves the use of catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using robust and efficient catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex molecules.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

2-(3-hydroxyphenyl)-2-oxoacetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-hydroxyphenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    3-hydroxyphenylacetic acid: Shares the hydroxyphenyl group but lacks the oxoacetaldehyde moiety.

    2-(3-hydroxyphenyl)acetic acid: Similar structure but with a different functional group arrangement.

    3-hydroxybenzaldehyde: Contains a hydroxyphenyl group and an aldehyde group but lacks the oxo group.

Uniqueness

2-(3-hydroxyphenyl)-2-oxoacetaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-2-oxoacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHONQWJUMCAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 1:1 hexane:ethyl acetate as eluant, the method of Preparation 68 was employed to convert 3-hydroxyacetophenone (15.0 g., 0.11 mol) to present title product, 7.4 g.; 1H-nmr (DMSO-d6) 7.09 (m, 2H), 7.43 (m, 3H), 9.75 (br m, 1H).
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